4-(2-Diethylaminoacetylamino)benzoic acid

Description

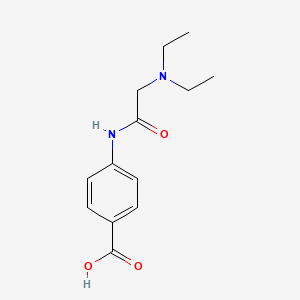

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-(diethylamino)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTYCQKLEZZMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 2 Diethylaminoacetylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignments and Conformational Analysis

High-resolution ¹H and ¹³C NMR spectra provide precise information about the number and type of protons and carbons in a molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(2-Diethylaminoacetylamino)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the diethylaminoacetyl group. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets due to their coupling. The methylene (B1212753) protons adjacent to the nitrogen of the diethylamino group and those of the acetyl group will show characteristic shifts, as will the methyl protons of the ethyl groups, which are expected to appear as a triplet. The amide proton (NH) is anticipated to be a singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include those for the carboxyl carbon, the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the diethylaminoethyl side chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amide group and the electron-withdrawing nature of the carboxylic acid group. For comparison, the ¹³C NMR spectrum of benzoic acid shows signals at approximately 172.60, 133.89, 130.28, 129.39, and 128.55 ppm. chemicalbook.comdocbrown.info The substitution on the benzene ring in this compound would lead to predictable shifts from these values.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| Carboxyl (COOH) | ~12-13 | ~168-172 | s | Shift can be broad and concentration-dependent. |

| Amide (NH) | ~9-10 | - | s | Chemical shift is solvent and temperature dependent. |

| Aromatic CH (ortho to COOH) | ~7.8-8.0 | ~130-132 | d | |

| Aromatic CH (ortho to NHCO) | ~7.5-7.7 | ~118-120 | d | |

| Acetyl CH₂ | ~3.5-3.7 | ~45-50 | s | |

| Diethylamino CH₂ | ~2.8-3.0 | ~48-52 | q | |

| Diethylamino CH₃ | ~1.1-1.3 | ~12-14 | t | |

| Aromatic C (ipso to COOH) | - | ~125-128 | - | |

| Aromatic C (ipso to NHCO) | - | ~140-145 | - | |

| Carbonyl (C=O) of amide | - | ~165-170 | - |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons and between the methylene and methyl protons of the diethylamino group. This helps in assigning protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would correlate with their corresponding carbon signals, and the methylene and methyl proton signals of the side chain would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is instrumental in connecting different spin systems. For example, the amide proton could show a correlation to the carbonyl carbon of the amide and the aromatic carbon at the point of attachment. The methylene protons of the acetyl group would be expected to show correlations to the amide carbonyl carbon and the carbon of the diethylamino group, confirming the connectivity of the side chain.

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Identification and Assignment of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound would be rich with characteristic absorption bands. By comparing with known data for similar molecules like 4-aminobenzoic acid, the vibrational modes can be assigned. researchgate.net

Carboxylic Acid Group: A broad O-H stretching vibration is expected in the FTIR spectrum in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid would appear as a strong band around 1680-1710 cm⁻¹.

Amide Group: The N-H stretching vibration of the secondary amide should be visible around 3300-3500 cm⁻¹. The amide I band (primarily C=O stretch) is expected near 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.

Aromatic Ring: C-H stretching vibrations of the benzene ring are anticipated above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

Alkyl Groups: The C-H stretching vibrations of the ethyl groups will be observed in the 2850-2970 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | FTIR |

| Carboxylic Acid | C=O Stretch | 1680-1710 | FTIR, Raman |

| Amide | N-H Stretch | 3300-3500 | FTIR |

| Amide | C=O Stretch (Amide I) | ~1650 | FTIR, Raman |

| Amide | N-H Bend (Amide II) | ~1550 | FTIR |

| Aromatic | C-H Stretch | 3000-3100 | FTIR, Raman |

| Aromatic | C=C Stretch | 1450-1600 | FTIR, Raman |

| Alkyl | C-H Stretch | 2850-2970 | FTIR, Raman |

Insights into Intramolecular Interactions and Conformational Preferences via Vibrational Spectroscopy

The precise positions and shapes of vibrational bands can offer insights into intramolecular hydrogen bonding and the conformational state of the molecule. For instance, the presence of intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen, or between the amide proton and an oxygen of the carboxylate, would lead to shifts in the corresponding O-H, N-H, and C=O stretching frequencies. The study of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can help in determining the most stable conformation of the molecule in the solid state or in solution.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern would be expected to arise from the cleavage of the weakest bonds. Key fragmentation pathways would likely include:

Alpha-cleavage at the diethylamino group, leading to the loss of an ethyl radical and the formation of a stable iminium ion.

Cleavage of the amide bond , resulting in fragments corresponding to the 4-aminobenzoic acid moiety and the diethylaminoacetyl cation.

Loss of the carboxylic acid group as CO₂ or H₂O and CO, similar to the fragmentation of benzoic acid itself. fu-berlin.dedocbrown.info

Fragmentation of the diethylaminoacetyl side chain , leading to characteristic ions.

Analysis of the fragmentation of related compounds, such as nitazene (B13437292) analogs, shows characteristic cleavages of alkyl amino side chains and benzyl (B1604629) groups, which can serve as a guide for predicting the fragmentation of the title compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared to the theoretical exact mass calculated from its molecular formula, C₁₃H₁₈N₂O₃.

The theoretical exact mass of the neutral molecule is 250.1317 g/mol . In typical electrospray ionization (ESI) HRMS analysis conducted in positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. The calculated exact mass for this ion is 251.1390. Experimental determination via HRMS would be expected to yield a value within a very narrow tolerance, typically less than 5 parts per million (ppm), which would unequivocally confirm the compound's elemental formula.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| Neutral Molecule [M] | C₁₃H₁₈N₂O₃ | 250.1317 |

| Protonated Molecule [M+H]⁺ | C₁₃H₁₉N₂O₃⁺ | 251.1390 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 251.1390) would be selected as the precursor ion. The fragmentation is predicted to occur at the most labile bonds, primarily the amide bond and bonds adjacent to the charged sites.

The most probable fragmentation pathways would involve:

Cleavage of the amide C-N bond: This would lead to the formation of two primary fragment ions. One key fragment would be the diethylaminoacetyl cation at m/z 114.10, resulting from the cleavage and retention of the charge on the diethylaminoacetyl moiety. The other part would be the 4-aminobenzoic acid radical cation.

Loss of a neutral water molecule (-18.01 Da): Fragmentation of the carboxylic acid group could lead to the loss of H₂O.

Fragmentation of the diethylamino group: Alpha-cleavage adjacent to the tertiary amine is a common pathway, which could lead to the loss of an ethyl group.

These fragmentation patterns provide a structural fingerprint of the molecule.

Table 2: Predicted MS/MS Fragmentation of [C₁₃H₁₈N₂O₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula of Fragment | Fragment m/z (Theoretical) |

| 251.1390 | [M+H - H₂O]⁺ | C₁₃H₁₇N₂O₂⁺ | 233.1285 |

| 251.1390 | [CH₂(C₂H₅)₂NCO]⁺ | C₆H₁₂NO⁺ | 114.0913 |

| 251.1390 | [H₂N(C₆H₄)CO]⁺ | C₇H₆NO⁺ | 120.0444 |

X-ray Crystallography Studies of Single Crystals

X-ray crystallography on single crystals offers definitive insight into the solid-state structure of a molecule, revealing its conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Determination of Solid-State Molecular Conformation and Geometry

While specific crystallographic data for this compound is not widely published, analysis of its constituent parts—a para-substituted benzene ring and a flexible diethylaminoacetylamino side chain—allows for a reasoned prediction of its solid-state conformation. The benzoic acid moiety is expected to be largely planar. The amide linkage introduces a degree of rigidity and planarity due to delocalization of the nitrogen lone pair into the carbonyl group.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of a carboxylic acid group, an amide group, and a tertiary amine allows for a rich variety of interactions:

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amide group also provides a hydrogen bond donor (N-H) and an acceptor (C=O). This would likely lead to the formation of robust hydrogen-bonded networks, such as the classic carboxylic acid dimer synthon or chains and sheets involving both the carboxylic acid and amide groups.

π-π Stacking: The presence of the aromatic benzene ring suggests that π-π stacking interactions between adjacent molecules could play a role in stabilizing the crystal structure, likely in an offset or parallel-displaced arrangement.

The interplay of these interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Quantum Chemical Studies of 4 2 Diethylaminoacetylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide fundamental information about the stability, reactivity, and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation on the potential energy surface. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), is a highly effective method for this purpose. bohrium.com

For a molecule like 4-(2-Diethylaminoacetylamino)benzoic acid, conformational analysis is crucial due to the flexibility of the diethylaminoacetylamino side chain. This involves identifying various possible conformers (rotational isomers) and calculating their relative energies to identify the global minimum, which represents the most stable form of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for Benzoic Acid Dimer (Calculated via DFT/B3LYP/6-311++G(2d,p)) Data is for benzoic acid dimer and serves as an example of DFT-derived geometrical parameters.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O27-H28 | 1.017 | C2-C1-C6 | 118.6 |

| C1-C7 | 1.487 | O25-C24-O27 | 122.9 |

| C24-O25 | 1.214 | C2-C1-C7 | 120.4 |

| C24-O27 | 1.362 | C1-C7-O8 | 121.2 |

| O27-H28···O25 | 1.637 | C1-C7-O9 | 117.8 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. conicet.gov.ar The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's reactivity and stability. bohrium.com A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atoms of the diethylamino and amide groups. The LUMO is likely distributed over the benzoic acid moiety, particularly the carboxyl group, which acts as the electron-accepting part of the molecule. DFT calculations can precisely map the spatial distribution of these orbitals.

Computational studies on analogous compounds like 4-Dimethylamino benzoic acid provide insight into the expected FMO energies. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-Dimethylamino benzoic acid Data is for a related compound and serves as an example of FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.87 |

| ELUMO | -1.84 |

| Energy Gap (ΔE) | 4.03 |

Source: Adapted from data on 4-Dimethylamino benzoic acid. bohrium.com

The analysis of these orbitals helps in predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wuxiapptec.com The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral potential. bohrium.com

For this compound, the ESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the carbonyl oxygen of the amide linker. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors. A positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group and the N-H proton of the amide, identifying them as the most probable sites for deprotonation or nucleophilic attack. wuxiapptec.com This analysis is crucial for understanding intermolecular interactions and the molecule's binding properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active vibrational modes of a molecule. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor (e.g., 0.967) to improve agreement with experimental spectra. nih.gov By analyzing the Potential Energy Distribution (PED), each theoretical vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. mdpi.com

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carboxylic acid and amide groups. mdpi.com

N-H stretching and bending of the amide group.

C-N stretching of the diethylamino and amide groups.

Vibrations associated with the aromatic ring. mdpi.com

A comparison of theoretical and experimental frequencies for a similar molecule, 4-Dimethylamino benzoic acid, highlights the accuracy of this approach.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-Dimethylamino benzoic acid Data is for a related compound and serves as an example of theoretical vibrational analysis.

| Assignment | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| ν(C=O) | 1685 | 1683 | 1685 |

| ν(C-C)ring | 1605 | 1604 | 1606 |

| ν(C-N) | 1365 | 1366 | 1368 |

| δ(O-H) | 1295 | 1298 | - |

Source: Adapted from data on 4-Dimethylamino benzoic acid. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations are performed on the optimized molecular geometry. The predicted shifts are then compared to experimental data, often showing excellent correlation, which helps in assigning the signals in complex spectra. nih.gov

For this compound, distinct chemical shifts would be expected for the protons and carbons in the benzoic acid ring, the diethylamino group, the acetyl linker, and the amide and carboxyl functional groups. For instance, the carbon atom of the carboxyl group (C=O) is expected to have a large chemical shift (typically >170 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info Similarly, the aromatic carbons and protons would show shifts dependent on their position relative to the electron-donating amino group and the electron-withdrawing carboxyl group.

Recent studies have demonstrated that DFT calculations can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts with an error of less than 2 ppm for complex molecules. nih.gov This predictive power is invaluable for confirming structures and distinguishing between isomers.

Lack of Publicly Available Research Data Precludes Analysis of this compound

A thorough and systematic search of publicly accessible scientific literature and chemical databases has revealed a significant gap in the availability of computational chemistry and quantum chemical studies for the compound this compound. Specifically, no published research detailing its reactivity prediction, reaction pathway analysis, transition state characterization, or activation energy calculations could be located.

The investigation sought to uncover mechanistic insights into the chemical transformations of this compound through computational models. This would typically involve the use of methodologies such as Density Functional Theory (DFT) to model reaction mechanisms at the molecular level. Such studies are crucial for understanding the intricate details of how a molecule behaves in a chemical reaction, including the identification of transient structures known as transition states.

Furthermore, the search aimed to find data on the characterization of these transition states and the calculation of activation energies. Activation energy is a critical parameter that determines the rate of a chemical reaction. Computational methods are invaluable for determining these values, which can be challenging to measure experimentally.

Despite a comprehensive search strategy, no specific studies presenting this type of detailed computational analysis for this compound were found. Consequently, the generation of an article with detailed research findings and data tables, as initially requested, is not possible due to the absence of the necessary source material in the public domain.

Reactivity and Reaction Mechanisms of 4 2 Diethylaminoacetylamino Benzoic Acid

Acid-Base Equilibria and Determination of pKa Values in Various Solvent Systems

The structure of 4-(2-Diethylaminoacetylamino)benzoic acid features both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). This makes it an amphoteric molecule, capable of acting as either an acid or a base depending on the pH of the solution. The acid-base equilibria are characterized by two distinct pKa values.

The carboxylic acid group (-COOH) is acidic due to the resonance stabilization of its conjugate base, the carboxylate anion (-COO⁻). The pKa of benzoic acid is approximately 4.20. chemicalbook.com The electron-donating nature of the para-amino group in 4-aminobenzoic acid increases the electron density on the carboxyl group, making it slightly less acidic, with a pKa of approximately 4.92. The diethylaminoacetylamino substituent at the para position is also expected to have an electron-donating effect through resonance, thus the pKa of the carboxylic acid group in this compound is anticipated to be in a similar range.

The tertiary amine of the diethylaminoacetyl group is basic and can be protonated to form a quaternary ammonium (B1175870) cation. The pKa of this tertiary amine is influenced by the electron-withdrawing effect of the adjacent acetylamino group. Generally, the pKa of a protonated tertiary amine like triethylamine (B128534) is around 10.75. The presence of the electron-withdrawing amide group will decrease the basicity of the diethylamino group, resulting in a lower pKa for its conjugate acid.

The determination of precise pKa values is crucial for understanding the molecule's behavior in different environments and is typically performed using techniques like potentiometric titration or spectrophotometry in various solvent systems. nih.gov The ionic strength and the nature of the solvent can significantly influence the observed pKa values. nih.gov For instance, pKa values in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) can differ substantially from those in water. nih.gov

Table 1: Estimated pKa Values for this compound

| Functional Group | Estimated pKa Range | Ionizable Form |

| Carboxylic Acid | 4.5 - 5.5 | -COOH ⇌ -COO⁻ + H⁺ |

| Tertiary Amine | 8.0 - 9.0 | -N(Et)₂ + H⁺ ⇌ -N⁺H(Et)₂ |

Note: These are estimated values based on related structures. Actual experimental values may vary.

Hydrolytic Stability and Identification of Degradation Pathways under Varying Conditions

The central amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule. This is a critical consideration for its stability and potential degradation pathways. The hydrolysis of the amide bond would yield 4-aminobenzoic acid and 2-diethylaminoacetic acid.

Studies on the closely related compound procaine (B135), which has an ester linkage instead of an amide, show that it undergoes hydrolysis to form para-aminobenzoic acid (PABA) and diethylaminoethanol. chemicalbook.comaphp.fr Amides are generally more resistant to hydrolysis than esters. However, the reaction can be catalyzed by acids or bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon.

The stability of the compound is also temperature-dependent. Studies on procaine hydrochloride have shown that its degradation increases with temperature. nih.govnih.gov For instance, the time for 10% degradation of procaine in a buffered solution was found to be approximately two days at room temperature (22°C) and 11 days under refrigeration. nih.gov Given the higher stability of the amide bond, this compound is expected to have a longer shelf-life under similar conditions.

Table 2: Potential Hydrolytic Degradation Products

| Parent Compound | Condition | Degradation Products |

| This compound | Acid or Base Catalyzed Hydrolysis | 4-Aminobenzoic acid, 2-Diethylaminoacetic acid |

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution reactions. The outcome of these reactions is directed by the combined influence of the activating amide group and the deactivating carboxylic acid group.

The amide group (-NH-CO-CH₂-N(Et)₂) is an activating group and an ortho-, para-director. vaia.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. vaia.com However, the acetyl portion of the amide group moderates this activation compared to a simple amino group due to resonance with the carbonyl. vaia.com

Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position relative to itself.

In this compound, the amide and carboxylic acid groups are para to each other. Therefore, the positions ortho to the activating amide group (and meta to the deactivating carboxylic acid group) are the most likely sites for electrophilic attack.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Nature | Directing Effect |

| -NH-CO-CH₂-N(Et)₂ | Activating | Ortho, Para |

| -COOH | Deactivating | Meta |

Nucleophilic aromatic substitution on this molecule is generally less favorable unless there is a good leaving group (like a halogen) on the ring, typically activated by a strong electron-withdrawing group.

Characterization of Radical Reactions and Oxidative Processes Involving the Compound

The this compound molecule contains several sites that can be involved in radical reactions and oxidative processes. The tertiary amine and the aromatic ring are particularly susceptible to oxidation.

Studies on the oxidation of procaine hydrochloride, an ester analog, by oxidants like sodium N-chlorobenzenesulfonamide have identified p-aminobenzoic acid, diethylamine, and glycolic acid as major oxidation products. niscpr.res.inresearchgate.net This suggests that the side chain is a primary site of oxidative cleavage. A similar oxidative degradation could be expected for this compound, likely proceeding through radical intermediates.

The aromatic amine functionality can also participate in radical reactions. Aromatic amines can form radical cations, which can then undergo further reactions. acs.org For instance, radical-mediated C-H amination of arenes is a known process. whiterose.ac.ukrsc.org In the context of this compound, oxidative conditions could lead to the formation of radical species that might result in polymerization or the formation of colored byproducts. The presence of the diethylamino group can facilitate oxidative processes. nih.gov

Table 4: Potential Oxidative Degradation Products

| Parent Compound | Oxidative Process | Potential Products |

| This compound | Side-chain oxidation and cleavage | 4-Aminobenzoic acid, Diethylamine, Glyoxylic acid |

The provided search results contain information on structurally related but distinct molecules, such as 4-(Diethylamino)benzoic acid and other aminobenzoic acid derivatives. For instance, studies have been published on the synthesis and characterization of organotin(IV) complexes of 4-(Diethylamino)benzoic acid, where coordination occurs through the oxygen atoms of the carboxylate group. Similarly, the coordination of related ligands with transition metals like Zinc(II) and Cadmium(II) has been explored, showcasing various coordination modes of the carboxylate and amino functional groups.

However, due to the strict requirement to focus solely on "this compound", this information on related compounds cannot be used to generate the requested article. An article constructed on these analogous compounds would not be scientifically accurate for the specified subject and would violate the explicit instructions provided.

Therefore, the requested article on the coordination chemistry of “this compound” cannot be generated at this time due to the absence of relevant research data.

Coordination Chemistry of 4 2 Diethylaminoacetylamino Benzoic Acid As a Ligand

Structural Elucidation of Coordination Compounds

While specific crystallographic data for metal complexes of 4-(2-diethylaminoacetylamino)benzoic acid are not extensively documented in the current literature, valuable insights can be drawn from structurally related compounds. For instance, studies on metal complexes of 4-aminobenzoic acid reveal that both the amino and carboxylate groups can participate in coordination, often leading to the formation of coordination polymers. In a one-dimensional copper(II) coordination polymer with 4-aminobenzoate, the ligand bridges copper centers through both the nitrogen of the amino group and the oxygen atoms of the carboxylate group, resulting in an extended chain structure .

In the case of the closely related ligand, 4-acetamidobenzoic acid, the coordination behavior is influenced by the amide functionality. The crystal structure of 4-acetamidobenzoic acid monohydrate shows that the acetamide group is not coplanar with the benzene (B151609) ring, which can have significant implications for its interaction with metal ions nih.gov. It is anticipated that in complexes of this compound, the carboxylate group would be a primary coordination site, likely acting as a bidentate or bridging ligand. The involvement of the amide oxygen and the tertiary amine nitrogen in coordination is also possible, which could lead to chelation and the formation of stable five- or six-membered rings with the metal center. The steric bulk of the diethylamino group may also influence the packing of the complexes in the solid state.

Table 1: Postulated Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Structure |

| Monodentate | One oxygen of the carboxylate group | Simple metal-carboxylate interaction |

| Bidentate Chelating | Both oxygens of the carboxylate group | Formation of a four-membered chelate ring |

| Bidentate Bridging | Both oxygens of the carboxylate group bridging two metal centers | Polymeric or dimeric structures |

| Tridentate Chelating | Carboxylate oxygen, amide oxygen, and tertiary amine nitrogen | Formation of stable five and six-membered chelate rings |

This table is based on the coordination behavior of analogous ligands and represents potential, not experimentally confirmed, coordination modes.

Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal ion and for elucidating the nature of the interaction.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is expected to show characteristic bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the amide, the N-H stretch of the amide, and the C-N stretches. Upon deprotonation and coordination of the carboxylate group, the broad O-H stretching band will disappear, and the C=O stretching frequency will be replaced by two distinct bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the coordinated carboxylate group. The positions of these bands can provide information about the coordination mode of the carboxylate. For instance, in metal complexes of isomeric acetamido benzoic acids, the difference between the asymmetric and symmetric C=O stretching frequencies (Δν) of the carboxylate group has been used to infer a bidentate coordination fashion researchgate.net. Shifts in the amide C=O and N-H stretching frequencies would indicate the involvement of the amide group in coordination. Coordination through the amide oxygen would typically lead to a decrease in the C=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the coordination of the ligand in solution, particularly with diamagnetic metal ions. The coordination of the carboxylate group would lead to changes in the chemical shifts of the aromatic protons and the carboxyl carbon. If the amide or the diethylamino groups are involved in coordination, the protons and carbons in their vicinity would also experience shifts in their resonance frequencies.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and amino groups. Upon complexation with a transition metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding. Additionally, charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed.

Electronic and Geometric Properties of Metal Complexes

The coordination of a metal ion to this compound can significantly alter the electronic and geometric properties of the ligand.

The conformation of the this compound ligand is expected to change upon coordination to a metal ion. In its free state, there will be rotational freedom around the various single bonds. The crystal structure of 4-acetamidobenzoic acid monohydrate reveals that the acetamide group is twisted with respect to the benzene ring nih.gov. Upon coordination, the ligand may be forced into a more rigid conformation to satisfy the geometric requirements of the metal center. For example, if the ligand acts as a tridentate chelate, the orientation of the carboxylate, amide, and diethylamino groups will be fixed relative to each other.

DFT calculations can be used to optimize the geometry of the metal complexes and to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide insights into the kinetic stability and reactivity of the complex. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, distinguishing between σ-donation and π-backbonding interactions.

Supramolecular Chemistry Involving 4 2 Diethylaminoacetylamino Benzoic Acid

Design of Supramolecular Architectures Based on Intermolecular Interactions

Hydrogen Bonding Motifs and Their Role in Crystal Packing

No published crystal structure or analysis of hydrogen bonding patterns for 4-(2-Diethylaminoacetylamino)benzoic acid is currently available.

Exploration of Host-Guest Interactions with Macrocyclic Receptors

There is no available research on the host-guest chemistry of this compound with macrocyclic receptors such as cyclodextrins, calixarenes, or cucurbiturils.

Investigation of π-π Stacking Interactions in Molecular Assemblies

Specific studies detailing π-π stacking interactions in molecular assemblies of this compound have not been reported in the scientific literature.

Self-Assembly Processes and Formation of Advanced Materials

Application in Crystal Engineering for Tailored Solid-State Structures

There is no available information on the application of this compound in the field of crystal engineering for the purpose of creating tailored solid-state structures.

Scientific Literature on the Supramolecular Chemistry of this compound Remains Undisclosed

Despite a comprehensive search of scientific databases and academic journals, no specific research articles or detailed characterization data could be located for the chemical compound this compound. Consequently, a detailed analysis of its supramolecular chemistry, as outlined by the requested structure, cannot be provided at this time.

The investigation sought to collate and present research findings on the characterization of supramolecular assemblies involving this compound. The intended focus was on the application of specific analytical techniques to understand its bulk structure, intermolecular interactions, and morphological features. The planned sections for the article were to include:

Characterization of Supramolecular Assemblies

Microscopy Techniques (e.g., AFM, SEM, TEM) for Morphological Characterization:The aim here was to discuss the use of high-resolution microscopy to visualize the size, shape, and surface morphology of the resulting supramolecular assemblies.

However, the absence of published studies on this compound makes it impossible to populate these sections with the required scientifically accurate and detailed research findings. While searches did yield information on related compounds, such as procainamide, the strict focus on the specified molecule prevents the inclusion of this data.

It is possible that this compound is a novel compound, a synthetic intermediate that has not been extensively characterized, or that research on its properties has not been made publicly available. Until such research is published, a comprehensive scientific article on its supramolecular chemistry cannot be compiled.

4 2 Diethylaminoacetylamino Benzoic Acid As an Organic Synthesis Building Block

Utility in the Construction of Complex Molecular Structures

The inherent functionalities of a molecule like 4-(2-Diethylaminoacetylamino)benzoic acid, featuring a carboxylic acid, a secondary amide, and a tertiary amine, would theoretically make it a versatile building block for the synthesis of complex molecular architectures.

Amide Bond Elongation and Diversification Strategies

The carboxylic acid group of aminobenzoic acid derivatives is readily activated for amide bond formation, a cornerstone of peptide synthesis and the construction of more complex molecules. sigmaaldrich.com Standard coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) could be employed to couple this compound with a variety of primary and secondary amines, leading to the elongation of the molecular backbone.

Furthermore, the secondary amide within the diethylaminoacetylamino moiety could potentially undergo N-alkylation or other modifications, although this is generally less facile than amide bond formation at the carboxylic acid. The tertiary amine provides a site for quaternization or salt formation, which can be used to modulate the solubility and electronic properties of the resulting molecules. The synthesis of various alkyl derivatives of 4-aminobenzoic acid has been reported, highlighting the potential for diversification of this scaffold. nih.gov

Incorporation into Macrocyclic and Polycyclic Systems

The bifunctional nature of aminobenzoic acid derivatives, possessing both a nucleophilic amino group (or a derivative thereof) and a carboxylic acid, makes them suitable candidates for macrocyclization reactions. While direct examples involving this compound are not documented, related aminobenzoic acids have been utilized in the ribosomal synthesis of macrocyclic peptides. acs.org High-dilution conditions would favor intramolecular cyclization, leading to the formation of macrocycles containing the diethylaminoacetylamino)benzoic acid scaffold.

The rigidity of the aromatic ring combined with the flexibility of the diethylaminoacetyl group could impart unique conformational properties to the resulting macrocycles. These structures are of interest in areas such as host-guest chemistry and as scaffolds for bioactive compounds.

Precursor for Advanced Materials Development

The structural motifs present in this compound suggest its potential as a monomer for the creation of novel materials with tailored properties.

Monomer in the Synthesis of Functional Polymers and Copolymers

Benzoic acid and its derivatives are utilized in the synthesis of various polymers. mdpi.comrsc.org For instance, 4-aminobenzoic acid is a known building block for polyamides. sigmaaldrich.com In a similar vein, this compound could theoretically be polymerized through its carboxylic acid and a suitable comonomer. The resulting polymer would feature pendant diethylaminoacetylamino groups, which could introduce functionality such as basicity, metal-binding sites, or points for further post-polymerization modification. The polymerization of amino acid derivatives is a well-established field, and similar principles could be applied. nih.gov

The synthesis of amphiphilic star-shaped block copolymers has been achieved through multicomponent polymerization involving benzoic acid derivatives, suggesting that complex polymer architectures could be accessible. researchgate.net

Components in the Formation of Supramolecular and Covalent Organic Frameworks

Supramolecular frameworks are ordered structures formed through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The carboxylic acid and amide groups of this compound are capable of acting as hydrogen bond donors and acceptors, making it a potential candidate for the self-assembly of supramolecular structures. The aromatic ring can also participate in π-stacking interactions.

Covalent Organic Frameworks (COFs) are porous crystalline polymers with a structure held together by strong covalent bonds. While there is no specific mention of this compound in COF synthesis, aminobenzoic acids are used as organic ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are related porous materials. sigmaaldrich.com The bifunctional nature of this molecule could allow it to act as a linker in the formation of 2D or 3D frameworks, with the diethylamino group potentially templating the pore environment.

Development and Screening of Combinatorial Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for drug discovery and materials science. ijpsr.com Aminobenzoic acids are valuable scaffolds in the creation of such libraries. nih.govnih.govresearchgate.net

The structure of this compound offers multiple points for diversification. The carboxylic acid can be coupled with a library of amines, while the diethylaminoacetyl group could be varied. This would allow for the generation of a focused library of compounds around a central core structure. These libraries could then be screened for a variety of biological activities or material properties. The synthesis of derivatives of 4-(2-chloroacetamido) benzoic acid for screening as local anesthetic agents serves as an example of this approach with a related scaffold. researchgate.net

Advanced Analytical Methodologies for 4 2 Diethylaminoacetylamino Benzoic Acid Research

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science, enabling the isolation of a target analyte from a complex matrix. For "4-(2-Diethylaminoacetylamino)benzoic acid," various chromatographic methods are employed to assess its purity and to quantify its presence in different samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like "this compound." The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and quantification.

A typical approach would utilize a reversed-phase (RP) column, such as a C18, which is effective for separating moderately polar compounds. ust.edulongdom.org The mobile phase composition is critical; a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. ust.edusielc.comupb.ro Adjusting the pH of the aqueous phase is crucial, especially for acidic compounds, to control their ionization state and retention time. ugm.ac.id For "this compound," which has both acidic (carboxylic acid) and basic (tertiary amine) functional groups, pH control is paramount for achieving sharp, symmetrical peaks. Detection is typically performed using a UV detector set at a wavelength of maximum absorbance for the compound, which for similar benzoic acid derivatives is often in the 225-235 nm range. ust.eduju.edu.et

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. longdom.org Validation establishes the method's performance characteristics through a series of experiments.

Key Validation Parameters:

Linearity: The method demonstrates a linear relationship between the analyte concentration and the detector response over a specified range. upb.rougm.ac.id For related compounds, excellent correlation coefficients (r²) greater than 0.999 are consistently reported. upb.rougm.ac.id

Accuracy: This is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. Recoveries for similar compounds are typically expected to be within 80-120%. ugm.ac.idthaiscience.info

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.orgthaiscience.info Results are expressed as the relative standard deviation (%RSD), which should ideally be less than 2%. longdom.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ust.eduthaiscience.info For benzoic acid derivatives, LOD and LOQ values are often in the sub-μg/mL range. ust.eduthaiscience.info

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Benzoic Acid Derivative ust.edulongdom.orgugm.ac.idthaiscience.info |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9997 |

| Accuracy (% Recovery) | 80 - 120% | 94.6% to 107.2% |

| Precision (% RSD) | ≤ 2.0% | Intra-day: < 1.0%, Inter-day: < 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.42 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 1.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of "this compound," direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. A common approach for carboxylic acids is esterification (e.g., methylation) to reduce polarity and increase volatility.

Following separation on a capillary column (e.g., a nonpolar or medium-polarity column), the eluting compounds enter the mass spectrometer. The mass spectrometer ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.govresearchgate.net For example, the mass spectrum for the related compound 4-(Diethylamino)benzoic acid shows characteristic peaks that can be used for its identification. nist.govnih.gov This technique is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in a sample of "this compound."

| Compound | Molecular Weight | Key Mass Spectral Peaks (m/z) nist.govnih.gov |

|---|---|---|

| 4-(Diethylamino)benzoic acid | 193.24 g/mol | 193 (Molecular Ion), 178, 150 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. lcms.cz This makes it the method of choice for trace-level quantification of "this compound" in complex biological matrices and for unambiguous structural confirmation.

In an LC-MS/MS system, the analyte is first separated by LC and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI can be operated in either positive or negative ion mode. For "this compound," positive mode would protonate the basic amine group, while negative mode would deprotonate the carboxylic acid group.

The tandem mass spectrometry aspect (MS/MS) involves selecting a specific precursor ion (e.g., the protonated or deprotonated molecular ion) in the first mass analyzer, subjecting it to collision-induced dissociation (CID) to generate fragment ions, and then analyzing these fragment ions in a second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling extremely low detection limits. nih.gov For instance, a method for the related 4-acetamidobenzoic acid utilized MRM to achieve a limit of quantitation of 10 ng/mL. nih.gov The specific precursor-to-product ion transitions are unique to the analyte's structure, providing definitive confirmation of its identity. researchgate.netkoreascience.kr

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Benzoic acid | ESI- | 121 | 77 ([M-CO2H]-) | researchgate.net |

| 4-Acetamidobenzoic acid | ESI+ | 180.20 | (Not specified) | nih.gov |

Advanced Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and often non-destructive analysis based on the interaction of electromagnetic radiation with the analyte.

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To develop an assay for "this compound," the first step is to determine its wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV-Vis spectrum. researchgate.net For many benzoic acid derivatives, the λmax is typically found between 225 nm and 230 nm. ju.edu.etresearchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. ju.edu.et The concentration of the analyte in unknown samples can then be calculated from this curve. Method validation would be performed to establish linearity, accuracy, precision, and sensitivity, with typical results for similar compounds showing good linearity (r² > 0.99) and low limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range. ju.edu.etresearchgate.net

| Parameter | Example Finding for Benzoic Acid ju.edu.et |

|---|---|

| λmax | 225 nm |

| Linearity Range | 1 - 10 ppm |

| Correlation Coefficient (r²) | 0.996 |

| LOD | 0.16 ppm |

| LOQ | 0.47 ppm |

| Accuracy (% Recovery) | 94.89% - 104% |

Terahertz (THz) spectroscopy is an emerging analytical technique that probes low-frequency molecular vibrations, such as intermolecular and intramolecular vibrations, in the range of 0.1 to 10 THz. researchgate.net This region of the electromagnetic spectrum provides a unique spectral fingerprint for many crystalline materials, including "this compound," making it a powerful tool for qualitative identification. mdpi.com

Studies on benzoic acid have identified several characteristic absorption peaks in the THz range. researchgate.net For example, distinct absorption features have been observed at 1.94 THz, 2.07 THz, and 2.38 THz. researchgate.netnih.gov The presence and position of these peaks are highly specific to the compound's crystal structure and can be used for unambiguous identification, distinguishing it from isomers or related substances. researchgate.net

For quantitative analysis, the intensity of a characteristic THz absorption peak can be correlated with the concentration of the analyte in a mixture. nih.gov Advanced chemometric methods, such as principal component analysis (PCA) and generalized regression neural network (GRNN) models, can be applied to the THz spectra to build robust quantitative models, even in complex mixtures. nih.govusst.edu.cn This approach has been successfully used for the quantitative analysis of hazardous components in solid waste with high accuracy. usst.edu.cn The non-destructive nature of THz radiation and its ability to penetrate many packaging materials also present unique opportunities for at-line or in-line quality control.

| Compound | Observed THz Absorption Peaks (THz) | Reference |

|---|---|---|

| Benzoic Acid | 1.81, 2.38, 2.83, 3.04, 3.25 | researchgate.net |

| 1.94 | nih.gov | |

| 1.95 | nih.gov |

Optimization of Sample Preparation and Derivatization Strategies for Analytical Studies

The accurate and sensitive determination of "this compound" in various matrices is critically dependent on the meticulous optimization of sample preparation and, where necessary, derivatization strategies. Given the compound's amphoteric nature, possessing both a carboxylic acid group and a tertiary amine, tailored approaches are essential to ensure efficient extraction, effective clean-up, and enhanced detectability for subsequent analytical instrumentation.

Optimization of Sample Preparation

Sample preparation aims to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. For "this compound," the choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is a primary consideration, with optimization of key parameters being crucial for achieving high recovery and reproducibility.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The efficiency of LLE for an amphoteric compound like "this compound" is highly dependent on the pH of the aqueous phase.

pH Optimization: By adjusting the pH, the ionization state of the carboxylic acid and the tertiary amine can be controlled, thereby influencing the compound's polarity and its partitioning behavior.

At a pH significantly below the pKa of the carboxylic acid (and the pKa of the protonated tertiary amine), the compound will be positively charged, increasing its water solubility.

At a pH above the pKa of the carboxylic acid, the carboxyl group will be deprotonated (negatively charged), also increasing its affinity for the aqueous phase.

At the isoelectric point (pI), where the net charge is zero, the compound will have its minimum water solubility and maximum solubility in an organic solvent. researchgate.net

A systematic approach to optimize LLE involves performing extractions across a range of pH values to determine the optimal pH for maximum recovery in the desired organic solvent. youtube.com

Table 1: Illustrative Optimization of pH for Liquid-Liquid Extraction of this compound

| pH of Aqueous Phase | Extraction Solvent | Analyte Form | % Recovery (Hypothetical) |

| 2.0 | Ethyl Acetate | Cationic | 15% |

| 4.0 | Ethyl Acetate | Zwitterionic/Neutral | 85% |

| 6.0 | Ethyl Acetate | Zwitterionic/Neutral | 92% |

| 8.0 | Ethyl Acetate | Anionic | 45% |

| 10.0 | Ethyl Acetate | Anionic | 20% |

This table presents hypothetical data to illustrate the principle of pH optimization for LLE.

Further optimization would involve screening various organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one providing the best partitioning coefficient for the neutral form of the analyte. researchgate.netnih.govacs.orgwpmucdn.commnstate.edu

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient alternative to LLE, with the potential for higher concentration factors and cleaner extracts. The choice of sorbent is paramount and depends on the interaction mechanism with the analyte.

Reversed-Phase SPE (RP-SPE): Using a nonpolar sorbent like C18, the retention of "this compound" would be favored under conditions where the molecule is least polar (around its pI). Elution is then achieved with a more nonpolar solvent.

Ion-Exchange SPE: This technique can exploit the compound's ionizable groups.

Cation-Exchange: At a low pH, the tertiary amine is protonated, allowing it to be retained on a strong or weak cation-exchange sorbent.

Anion-Exchange: At a high pH, the carboxylic acid is deprotonated, enabling retention on a strong or weak anion-exchange sorbent.

Mixed-Mode SPE: Sorbents with both reversed-phase and ion-exchange functionalities offer dual retention mechanisms, providing high selectivity for amphoteric compounds. This approach can be particularly effective for cleaning up complex samples. helixchrom.com

Optimization of SPE involves a multi-step process:

Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol) followed by water or an appropriate buffer.

Loading: Applying the sample at an optimized pH to ensure maximum retention.

Washing: Rinsing the sorbent with a specific solvent to remove interferences without eluting the analyte.

Elution: Using a solvent or buffer system that disrupts the interaction between the analyte and the sorbent.

Table 2: Hypothetical SPE Optimization Parameters for this compound

| SPE Sorbent | Loading pH | Wash Solvent | Elution Solvent | % Recovery (Hypothetical) |

| C18 | 6.0 | 5% Methanol in Water | Acetonitrile | 88% |

| Strong Cation Exchange | 2.5 | pH 2.5 Buffer | 5% NH4OH in Methanol | 95% |

| Weak Anion Exchange | 9.0 | pH 9.0 Buffer | 2% Formic Acid in Methanol | 93% |

| Mixed-Mode (RP/Cation) | 4.0 | pH 4.0 Buffer, then Methanol | 5% NH4OH in Acetonitrile | 98% |

This table presents hypothetical data to illustrate the optimization of SPE conditions.

Optimization of Derivatization Strategies

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency and detectability for liquid chromatography-mass spectrometry (LC-MS). nih.gov

Derivatization of the Carboxylic Acid Group

For GC analysis, derivatization of the polar carboxylic acid group is essential to increase volatility and thermal stability. colostate.edu

Esterification: This is a common method where the carboxylic acid is converted to an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF3, HCl) are used. colostate.edu However, the conditions must be carefully controlled to avoid side reactions with the amide linkage or the tertiary amine.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the carboxylic acid to a more volatile silyl (B83357) ester. colostate.edu

Derivatization of the Tertiary Amine Group

While primary and secondary amines are readily derivatized, tertiary amines are generally less reactive. chromforum.org However, certain strategies can be employed, particularly to enhance detection in LC-MS.

Quaternization: Reaction with an alkyl halide can convert the tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. This can improve retention on certain stationary phases and enhance ionization for mass spectrometry.

Derivatization for LC-MS Enhancement

For LC-MS, derivatization can improve chromatographic retention, but more importantly, it can significantly enhance ionization efficiency, leading to lower detection limits. mdpi.com

Amidation: The carboxylic acid can be coupled with a primary or secondary amine containing a readily ionizable group or a fluorophore using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This approach can introduce a tag that improves positive mode electrospray ionization. nih.gov

Table 3: Example of Derivatization Optimization for GC-MS Analysis (Esterification of Carboxylic Acid)

| Derivatizing Agent | Reaction Temperature (°C) | Reaction Time (min) | Derivatization Yield (Hypothetical) |

| BF3/Methanol | 60 | 15 | 75% |

| BF3/Methanol | 80 | 15 | 92% |

| BF3/Methanol | 80 | 30 | 91% (slight degradation) |

| Diazomethane | 25 | 5 | 98% |

This table presents hypothetical data to illustrate the optimization of a derivatization reaction.

The choice of derivatization strategy and the optimization of reaction conditions (e.g., temperature, time, and reagent concentration) are critical to ensure a complete and reproducible reaction with minimal by-product formation. researchgate.netacs.orgnih.gov Validation of the chosen sample preparation and derivatization method is a final, essential step to guarantee the reliability of the analytical results for "this compound."

Future Research Directions and Emerging Applications of 4 2 Diethylaminoacetylamino Benzoic Acid

Exploration of Novel and Efficient Synthetic Pathways

There is currently no specific published research detailing novel or optimized synthetic pathways for 4-(2-Diethylaminoacetylamino)benzoic acid. General organic synthesis principles would suggest its preparation via the acylation of 4-aminobenzoic acid with 2-diethylaminoacetyl chloride, but specific studies on reaction conditions, catalysts, yield optimization, and green chemistry approaches are not documented.

Integration into Advanced Material Science Applications (e.g., sensing, catalysis)

No literature was found that describes the integration or potential application of this compound in material science. While related aminobenzoic acid derivatives have been explored for applications such as the creation of metal-organic frameworks (MOFs), there are no specific studies that investigate this compound for sensing, catalysis, or other advanced material functions.

Application of Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is a burgeoning field in chemical and pharmaceutical research, offering methods for accelerated drug discovery and material design. nih.govmdpi.com These technologies can be used for de novo molecular design and the prediction of physicochemical properties. However, there are no specific computational studies or models in the available literature that have been applied to this compound for property prediction or the design of novel analogues.

Interdisciplinary Research Collaborations for Expanded Utility

Effective research and development often stem from collaborations between various scientific disciplines. Such partnerships could, in theory, explore the utility of this compound in fields ranging from pharmacology to materials engineering. At present, there is no evidence of established interdisciplinary research collaborations centered on this specific compound.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Diethylaminoacetylamino)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling 4-aminobenzoic acid with diethylaminoacetyl chloride under basic conditions. Key steps include:

- Acylation: React 4-aminobenzoic acid with diethylaminoacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water mixtures.

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of diethylaminoacetyl chloride) to minimize unreacted starting material. Reaction temperature should be maintained at 0–5°C to suppress side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d) to confirm the presence of the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.5 ppm for N–CH) and the benzoic acid backbone (aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) can verify the molecular ion peak (expected [M+H] at m/z 279.2).

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) and quantify residual solvents .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

Methodological Answer:

- Co-solvents: Use dimethyl sulfoxide (DMSO) at ≤1% (v/v) to pre-dissolve the compound, followed by dilution in phosphate-buffered saline (PBS).

- pH Adjustment: Solubilize the benzoic acid moiety by adjusting the solution to pH 7.4–8.0 using sodium hydroxide.

- Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates and ensure stability during assays .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Perform single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution: Use SHELXT (direct methods) for phase determination and SHELXL for least-squares refinement. Hydrogen bonding networks (e.g., carboxylate–amide interactions) can be analyzed using ORTEP-3 for graphical representation.

- Validation: Cross-check torsion angles and bond lengths against Cambridge Structural Database (CSD) entries to identify deviations >3σ .

Q. How can conflicting solubility data in organic solvents be reconciled?

Methodological Answer:

- Gravimetric Analysis: Saturate solvents (e.g., methanol, DMSO) with the compound at 298 K, filter, and evaporate to constant weight.

- Thermodynamic Modeling: Apply the van’t Hoff equation using solubility data at multiple temperatures to calculate ΔH and identify outliers.

- Critical Evaluation: Compare results with IUPAC-NIST solubility guidelines for benzoic acid derivatives, noting discrepancies due to polymorphic forms or impurities .

Q. What strategies are effective for studying CYP450-mediated oxidation of this compound?

Methodological Answer:

- Enzyme Assays: Incubate this compound with recombinant CYP199A4 (or homologs) in NADH/O-supported systems. Monitor reactions via HPLC (C18 column, 220 nm detection) for metabolite formation.

- Control Experiments: Exclude non-enzymatic oxidation by omitting NADH or using heat-inactivated enzyme.

- Metabolite Identification: Employ LC-QTOF-MS/MS to characterize oxidation products (e.g., hydroxylation at the benzene ring) and compare fragmentation patterns with synthetic standards .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., tyrosinase) by aligning the benzoic acid moiety with the active site’s copper center.

- MD Simulations: Run 100 ns molecular dynamics (GROMACS) in explicit solvent to assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy (>80%).

- QSAR Modeling: Corrogate substituent effects (e.g., diethylamino group) on inhibitory potency using Hammett σ constants .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., kojic acid for tyrosinase inhibition). Ensure consistent substrate concentrations (e.g., 1 mM L-DOPA) and pH (6.8).

- Statistical Analysis: Apply ANOVA to compare IC values across studies, identifying outliers due to assay variability or compound purity.

- Meta-Analysis: Cross-reference data with PubChem BioAssay entries, prioritizing studies with orthogonal validation (e.g., enzymatic vs. cellular assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.